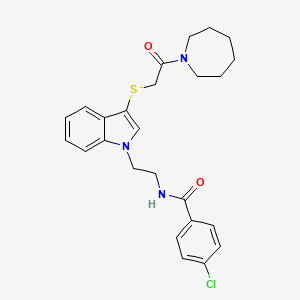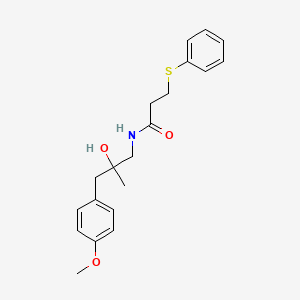
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide, also known as HMPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HMPPA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide involves the reaction of 2-methyl-3-(4-methoxyphenyl)propan-1-ol with phenylthiocyanate, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and then with acetic anhydride.
Starting Materials
2-methyl-3-(4-methoxyphenyl)propan-1-ol, Phenylthiocyanate, N,N-dimethylformamide dimethyl acetal, Acetic anhydride
Reaction
Step 1: Reaction of 2-methyl-3-(4-methoxyphenyl)propan-1-ol with phenylthiocyanate in the presence of a base such as potassium carbonate to form the intermediate 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl phenylthiocyanate., Step 2: Reaction of the intermediate with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-phenylthioacrylamide., Step 3: Reaction of the intermediate with acetic anhydride in the presence of a base such as triethylamine to form the final product N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to be mediated through several pathways. One of the main pathways involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In neuronal cells, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to protect against oxidative stress and inflammation, which are both key factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide in lab experiments is its ability to inhibit HDAC, which can alter the expression of genes involved in various cellular processes. This makes N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide a useful tool for studying the mechanisms of cell proliferation, differentiation, and apoptosis. However, one of the limitations of using N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide. One area of interest is the development of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide analogs with improved potency and selectivity for specific HDAC enzymes. Another area of research is the investigation of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide in combination with other chemotherapeutic agents, which may enhance its anti-cancer properties. Additionally, further studies are needed to investigate the potential use of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to inhibit the growth of several types of cancer cells in vitro, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation, which are both key factors in the development of these diseases.
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-20(23,14-16-8-10-17(24-2)11-9-16)15-21-19(22)12-13-25-18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWZJRHAXGXQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

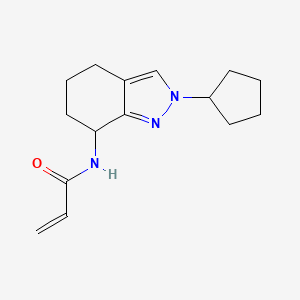
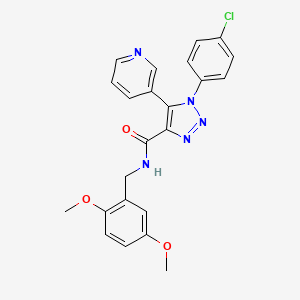

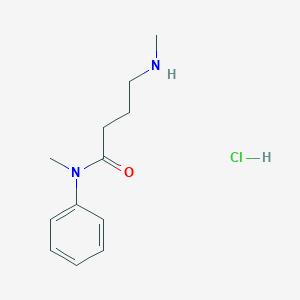
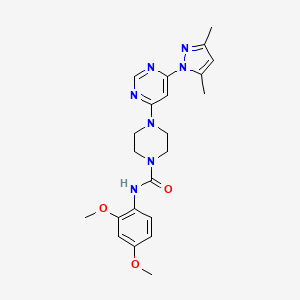
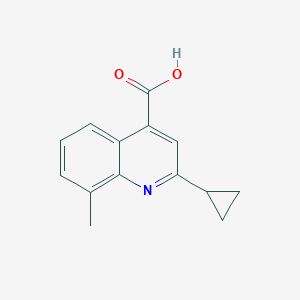

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)

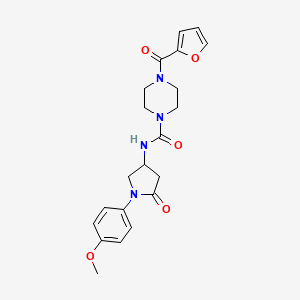
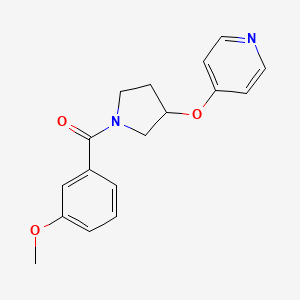
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
